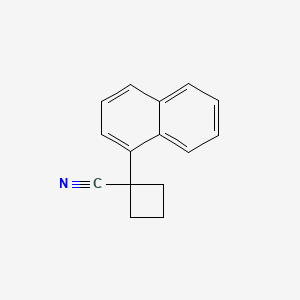

1-(1-Naphthyl)cyclobutanecarbonitrile

Description

Significance of Nitriles in Organic Chemistry

Nitriles, organic compounds containing the cyano (-C≡N) functional group, are fundamental intermediates in organic synthesis. The carbon-nitrogen triple bond creates a reactive site that allows for a wide array of chemical transformations. This versatility positions nitriles as crucial precursors for synthesizing a variety of other functional groups, including primary amines (via reduction), carboxylic acids and amides (via hydrolysis), and ketones (via reaction with Grignard reagents). Their importance is underscored by their widespread use in the production of pharmaceuticals, agrochemicals, and advanced materials such as polymers.

Importance of the Cyclobutane (B1203170) Moiety in Molecular Design

The cyclobutane ring, a four-membered carbocycle, is a valuable structural motif in modern molecular design, particularly in medicinal chemistry. mcmaster.ca Despite its significant ring strain (approximately 26.3 kcal/mol), the cyclobutane unit offers a unique, puckered three-dimensional structure that can impart valuable properties to a molecule. mcmaster.ca Its incorporation into drug candidates can lead to improved metabolic stability, induce conformational restriction of flexible side chains, and serve as a non-planar bioisostere for aromatic rings or alkenes. mcmaster.caresearchgate.net While historically considered challenging to synthesize, advancements in chemical methods have made the cyclobutane scaffold more accessible for its use in creating complex molecular architectures. researchgate.net

Positioning of 1-(1-Naphthyl)cyclobutanecarbonitrile within Advanced Chemical Synthesis

This compound is a distinct molecule featuring a quaternary carbon atom substituted with both a naphthyl group and a cyano group, as part of the cyclobutane ring. While detailed research on this specific compound is not extensively documented in mainstream literature, its molecular architecture positions it as a highly specialized building block for advanced chemical synthesis.

The synthesis of related structures, such as the cycloadducts from the photo-addition of naphthalene (B1677914) and acrylonitrile (B1666552), suggests potential pathways to naphthyl-substituted cyclobutane scaffolds. researchgate.netcdnsciencepub.com For instance, the photolysis of naphthalene with acrylonitrile is known to produce trans-8-cyano-2,3-benzobicyclo cdnsciencepub.comrsc.org-octa-2,4-diene, a constitutional isomer of this compound. cdnsciencepub.com Achieving the specific 1,1-disubstituted pattern of the target compound would require regioselective methods, possibly through multi-step sequences or specialized cycloaddition strategies.

The strategic value of this compound lies in the combination of its constituent parts. The cyclobutane ring provides a rigid, sp³-rich scaffold, a desirable feature for moving away from flat, two-dimensional molecules in drug discovery. The nitrile group offers a versatile chemical handle for elaboration into other functional groups, while the bulky, aromatic naphthyl ring can play a crucial role in molecular recognition, π-stacking interactions, or as a core component of a larger polycyclic system.

Table 1: Chemical Identity of this compound

| Attribute | Value |

|---|---|

| IUPAC Name | 1-(naphthalen-1-yl)cyclobutane-1-carbonitrile |

| Molecular Formula | C15H13N |

| Molecular Weight | 207.27 g/mol |

Overview of Research Trajectories for Strained Carbocyclic Systems

Research into strained carbocyclic systems like cyclobutanes is driven by their unique reactivity and synthetic potential. A primary trajectory involves leveraging the inherent ring strain for controlled chemical transformations. Due to this strain, cyclobutane derivatives can undergo facile ring-opening or ring-expansion reactions under thermal, photochemical, or catalytic conditions, providing access to more complex acyclic or larger cyclic structures that would be difficult to synthesize otherwise.

Modern research focuses on developing new catalytic methods, including transition-metal catalysis and biocatalysis, for the efficient and stereoselective synthesis of highly substituted cyclobutanes. Furthermore, the application of C–H functionalization logic is emerging as a powerful strategy to install new functional groups onto pre-existing cyclobutane rings, offering novel synthetic disconnections for complex target molecules. These research efforts continue to expand the utility of strained systems, transforming them from synthetic curiosities into powerful tools for constructing intricate molecular frameworks.

Table 2: Physical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|---|

| Cyclobutanecarbonitrile (B1293925) | C5H7N | 81.12 | 144-146 | 156.1 | 4426-11-3 chemsrc.comnih.gov |

| 1-Naphthalenecarbonitrile | C11H7N | 153.18 | 35.5-37.5 | 299.6 | 86-53-3 umn.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56477-60-2 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-naphthalen-1-ylcyclobutane-1-carbonitrile |

InChI |

InChI=1S/C15H13N/c16-11-15(9-4-10-15)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8H,4,9-10H2 |

InChI Key |

SLEZGFBWLYEXCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 1 1 Naphthyl Cyclobutanecarbonitrile

Reactions of the Nitrile Functional Group

The electron-withdrawing nature of the cyano group makes the carbon atom susceptible to nucleophilic attack and the triple bond prone to reduction and hydrolysis.

Reduction Reactions to Amines

The reduction of the nitrile group in 1-(1-Naphthyl)cyclobutanecarbonitrile to a primary amine, 1-(1-Naphthyl)cyclobutane-1-methanamine, is a synthetically valuable transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction conditions, such as hydrogen pressure and temperature, are crucial for achieving high yields and selectivity. For instance, the reduction of nitriles to primary amines is often performed at elevated temperatures and pressures.

Chemical reduction offers an alternative route using hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the amine.

The choice of reduction method can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Comparison of Reduction Methods for Nitrile to Primary Amine Conversion

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Limitations |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Elevated temperature and pressure | Cost-effective for large scale, environmentally friendly | May require specialized equipment for high pressure |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup | Effective under milder conditions | Highly reactive and requires careful handling |

Hydrolysis to Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to form 1-(1-Naphthyl)cyclobutanecarboxylic acid. This transformation can be carried out under either acidic or basic conditions.

In acidic hydrolysis, the nitrile is typically heated with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process initially yields a carboxylate salt and ammonia (B1221849). Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid.

Table 2: Conditions for Hydrolysis of Nitriles to Carboxylic Acids

| Hydrolysis Type | Reagents | Intermediate | Final Product (after workup) |

| Acidic | H₂SO₄ or HCl (aq), Heat | Amide | Carboxylic Acid |

| Basic | NaOH or KOH (aq), Heat | Carboxylate Salt | Carboxylic Acid |

Nucleophilic Addition to the Cyano Group

The electrophilic carbon atom of the cyano group in this compound is susceptible to attack by nucleophiles. A prominent example of this reactivity is the addition of Grignard reagents.

Reaction with a Grignard reagent (R-MgX) leads to the formation of an intermediate imine anion after nucleophilic addition to the carbon-nitrogen triple bond. Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by acidic workup, would produce 1-(1-acetylcyclobutyl)naphthalene. This reaction provides a versatile method for the synthesis of ketones with a quaternary carbon center.

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring in this compound possesses significant ring strain, which influences its reactivity, making it susceptible to reactions that lead to ring-opening.

Ring-Opening Reactions

Recent research into mechanochemistry has demonstrated that mechanical force can induce chemical reactions, including the ring-opening of cyclobutane derivatives. While specific studies on this compound are not detailed, analogous systems incorporating naphthalene-fused cyclobutane mechanophores within polymer chains have shown force-induced retro-cycloaddition reactions.

When mechanical stress is applied to polymers containing such units, the cyclobutane ring can cleave, leading to the formation of new reactive species. This process is often accompanied by a change in the material's properties, such as its color or fluorescence, making these compounds interesting for applications in smart materials and sensors. The energy from the mechanical force is channeled to the weakest bonds, which in this case can be the carbon-carbon bonds of the strained cyclobutane ring, leading to their scission.

Thermal Cycloreversion Processes

While specific studies on the thermal cycloreversion of this compound are not extensively documented, the thermal behavior of related 1-arylcyclobutane derivatives provides insight into potential reaction pathways. The thermal decomposition of compounds containing a cyclobutane ring often proceeds through the cleavage of one or more carbon-carbon bonds, driven by the release of ring strain.

For analogous 1-arylcyclobutyl systems, thermal decomposition can occur via a concerted, two-bond cleavage mechanism. acs.org In the case of this compound, heating could potentially lead to the homolytic cleavage of the C1-C2 and C3-C4 bonds of the cyclobutane ring. This process would likely generate a 1,4-biradical intermediate, which could then lead to various products. The stability of the potential radical intermediates would play a significant role in dictating the reaction pathway.

The presence of the naphthyl and cyano groups at the C1 position would influence the stability of the resulting radical species. The naphthyl group can stabilize an adjacent radical through resonance, while the electron-withdrawing nature of the nitrile group might have a destabilizing effect. The ultimate products of such a thermal process would depend on the subsequent reactions of the biradical intermediate, which could include fragmentation, disproportionation, or intramolecular rearrangement.

Ring-Opening with Nucleophiles, Radicals, and Electrophiles

The strained nature of the cyclobutane ring in this compound makes it susceptible to ring-opening reactions initiated by various reagents.

Nucleophilic Ring-Opening: The presence of the electron-withdrawing cyano group at C1 can polarize the adjacent carbon-carbon bonds of the cyclobutane ring, making them susceptible to nucleophilic attack. Strong nucleophiles could potentially attack one of the electrophilic carbon centers of the cyclobutane ring, leading to a ring-opened product. For instance, reaction with organometallic reagents or strong bases could initiate cleavage of a C-C bond, with the regioselectivity of the attack being influenced by steric and electronic factors.

Radical Ring-Opening: Similar to thermal processes, radical initiators could induce the opening of the cyclobutane ring. A radical species could add to the nitrile group or abstract a hydrogen atom from the cyclobutane ring, leading to a radical intermediate that could subsequently undergo ring cleavage to relieve strain. The resulting ring-opened radical could then be trapped by a radical scavenger or undergo further transformations.

Electrophilic Ring-Opening: While less common for cyclobutanes compared to cyclopropanes, strong electrophiles could potentially induce ring-opening. Protonation of the nitrile group by a strong acid might activate the molecule towards ring cleavage, although this would likely require harsh reaction conditions.

Rearrangement Reactions Involving the Cyclobutane Core

The strained four-membered ring of this compound can undergo various rearrangement reactions, often promoted by acid or thermal conditions, to form more stable cyclic or acyclic structures. While specific rearrangements for this compound are not detailed in the literature, analogies can be drawn from related systems. For example, under certain Friedel-Crafts conditions, rearrangements of aryl-substituted cyclic ketones have been observed, suggesting the possibility of skeletal reorganization. rsc.org

It is conceivable that under acidic conditions, a Wagner-Meerwein type rearrangement could occur, potentially leading to an expansion of the cyclobutane ring to a more stable cyclopentane (B165970) or cyclohexane (B81311) derivative. The driving force for such a rearrangement would be the relief of ring strain and the formation of a more stable carbocation intermediate.

Reactivity of the Naphthyl Moiety

The naphthyl group in this compound behaves as a typical electron-rich aromatic system, susceptible to electrophilic substitution. The presence of the cyclobutanecarbonitrile (B1293925) substituent will influence the regioselectivity and rate of these reactions.

Aromatic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of naphthalene (B1677914). Due to the electronic nature of the fused ring system, substitution at the α-position (C4, C5, or C8) is generally favored over the β-position (C2, C3, C6, or C7) because the carbocation intermediate formed during α-substitution is better stabilized by resonance.

The cyclobutanecarbonitrile group at the 1-position is generally considered to be an electron-withdrawing and deactivating group due to the inductive effect of the nitrile. However, its steric bulk will also play a significant role in directing incoming electrophiles. Therefore, electrophilic attack is most likely to occur on the unsubstituted ring, primarily at the C5 and C8 positions, which are α-positions and are sterically less hindered than the C4 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. nih.gov

| Reaction | Typical Reagents | Potential Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | 1-(5-Nitro-1-naphthyl)cyclobutanecarbonitrile and 1-(8-Nitro-1-naphthyl)cyclobutanecarbonitrile |

| Bromination | Br2, FeBr3 | 1-(5-Bromo-1-naphthyl)cyclobutanecarbonitrile and 1-(8-Bromo-1-naphthyl)cyclobutanecarbonitrile |

| Sulfonation | SO3, H2SO4 | 5-(1-Cyanocyclobutyl)naphthalene-1-sulfonic acid and 8-(1-Cyanocyclobutyl)naphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(5-Acyl-1-naphthyl)cyclobutanecarbonitrile and 1-(8-Acyl-1-naphthyl)cyclobutanecarbonitrile |

Functionalization of the Naphthyl Ring in the Context of the Cyclobutane Core

Beyond electrophilic substitution, other methods can be employed to functionalize the naphthyl ring. For instance, biocatalytic methods have been developed for the epoxidation of naphthalene, which can then undergo nucleophilic ring-opening to introduce new functional groups. nih.gov While the applicability of this method to the substituted naphthalene in this compound would need to be experimentally verified, it represents a potential route for introducing hydroxyl and other functionalities onto the aromatic core.

Furthermore, directed ortho-metalation strategies could potentially be employed if a suitable directing group were present on the naphthyl ring or the cyclobutane substituent. This would allow for the selective functionalization of positions adjacent to the directing group. The synthesis of functionalized naphthalene derivatives from related benzocyclobutenes also highlights the potential for constructing complex systems based on this scaffold. scholaris.canih.gov

Mechanistic Investigations of Reactions Involving 1 1 Naphthyl Cyclobutanecarbonitrile and Its Key Intermediates

Mechanistic Pathways of Cyclobutane (B1203170) Formation

The synthesis of substituted cyclobutanes, such as 1-(1-naphthyl)cyclobutanecarbonitrile, is of significant interest due to the unique structural and reactive properties imparted by the strained four-membered ring. baranlab.org The construction of this carbocycle can be approached through various mechanistic pathways, including ring contractions, cycloadditions, and transition-metal-catalyzed cyclizations. Understanding these mechanisms is crucial for controlling the stereochemistry and efficiency of the synthesis.

A modern and effective method for synthesizing substituted cyclobutanes involves the contraction of larger, more readily accessible ring systems like pyrrolidines. chemistryviews.org This transformation can proceed through a radical pathway, offering a high degree of stereochemical control. acs.org

The radical nature of this transformation is supported by experimental evidence, such as radical trapping experiments. The use of radical scavengers like 1,1-diphenylethylene (B42955) or 9,10-dihydroanthracene (B76342) in the reaction mixture has been shown to decrease the yield of the cyclobutane product, implicating the presence of radical intermediates. acs.org

Table 1: Stereoselective Ring Contraction of Polysubstituted Pyrrolidines

| Starting Pyrrolidine (B122466) Substrate | Cyclobutane Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Optically pure spirooxindole derivative | Corresponding spirocyclobutane | 46 | >20:1 | acs.org |

| cis-substituted pyrrolidine-2,5-dicarboxylate | cis-substituted cyclobutane-1,3-dicarboxylate | 39 | Stereoselective | acs.org |

| N-aminated pyrrolidine | Corresponding cyclobutane | 79 | Not specified | acs.org |

The [2+2] cycloaddition of olefins is a fundamental and direct method for the synthesis of cyclobutane rings. researchgate.net These reactions can be initiated photochemically, where an unsaturated substrate is excited to a triplet state, often with the help of a sensitizer (B1316253) like acetone (B3395972) or benzophenone. baranlab.org The reaction then proceeds through a 1,4-diradical intermediate before ring closure occurs. baranlab.org

The stereochemical outcome of these reactions is determined by the geometry of the transition states. For cycloadditions, the reaction can proceed through either a concerted or a stepwise mechanism. researchgate.net In a concerted pathway, both new bonds are formed in a single transition state. However, thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules. researchgate.net Stepwise cycloadditions, which may involve zwitterionic or diradical intermediates, are more common. researchgate.net The relative stability of these intermediates and the transition states leading to them dictates the stereoselectivity of the final product. The formation of octa-substituted cyclobutanes, for example, presents a significant challenge due to the steric hindrance that must be overcome in the transition state. researchgate.net

Transition metals offer powerful catalytic cycles for the synthesis of cyclobutanes with high efficiency and control over regioselectivity. nih.gov Various methods have been developed, including the intramolecular hydroalkylation of halide-tethered styrenes catalyzed by copper hydride, which can produce enantioenriched cyclobutanes. organic-chemistry.org

In the context of forming a molecule like this compound, transition-metal catalysis can be envisioned to control the formation of the specific substituted four-membered ring. For instance, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides can yield a variety of substituted cyclobutene (B1205218) and methylenecyclobutane (B73084) products. organic-chemistry.org Furthermore, transition metals can act as Lewis acids to activate nitriles, facilitating nucleophilic additions that could be part of a cyclization cascade. nih.gov The choice of metal and ligands is critical in directing the reaction pathway. For example, in reactions involving bicyclo[1.1.0]butanes (BCBs), Cu(I) catalysis can promote a formal cycloaddition, while Au(I) can uniquely facilitate an addition–elimination pathway, demonstrating how the metal choice dictates the final product structure. researchgate.net Density Functional Theory (DFT) calculations have shown that the preferred geometry of the metal in the transition state, such as a linear two-coordinate geometry for Cu(I), can be responsible for accelerating a specific intramolecular cyclization pathway. researchgate.net

Insights into Cyclobutane Ring-Opening Mechanisms

The inherent ring strain in cyclobutanes makes them susceptible to ring-opening reactions under various conditions, a property that is highly useful in organic synthesis. pharmaguideline.comresearchgate.net These reactions can proceed through different mechanistic pathways, primarily distinguished as either concerted or stepwise processes.

The cleavage of the cyclobutane ring, known as cycloreversion, can occur through two principal mechanistic extremes: a concerted pathway or a stepwise pathway. nih.gov

A concerted pathway involves the simultaneous breaking of two C-C bonds in a single transition state, without the formation of any intermediate. nih.govfigshare.com This type of mechanism is often observed in photochemical and enzymatic reactions. For instance, the repair of cyclobutane pyrimidine (B1678525) dimers by photolyase enzymes can proceed through a concerted synchronous two-bond breaking reaction. nih.govfigshare.com

A stepwise pathway , in contrast, involves the cleavage of one C-C bond first, leading to the formation of an intermediate, which then undergoes a second step to yield the final products. arxiv.orgyoutube.com This intermediate is typically a diradical (or biradical). arxiv.org For the thermal decomposition of cyclobutane into two ethylene (B1197577) molecules, theoretical studies have shown that the process involving a tetramethylene biradical intermediate is much more favorable than a high-energy concerted reaction. arxiv.org The distinction between these pathways is crucial, as a stepwise mechanism involves an intermediate that could potentially be trapped or undergo alternative reactions, influencing the product distribution. nih.gov

Table 2: Comparison of Cycloreversion Pathways

| Pathway Type | Key Characteristics | Intermediates | Number of Transition States | Typical Examples |

|---|---|---|---|---|

| Concerted | Simultaneous bond cleavage in a single step. | None | One | Photochemical [2+2] cycloreversion. nih.govfigshare.com |

| Stepwise | Sequential bond cleavage. | Diradical species. arxiv.org | Two or more | Thermal decomposition of cyclobutane. arxiv.org |

Diradical (or biradical) intermediates are central to understanding the mechanisms of many cyclobutane ring-opening reactions. arxiv.orgresearchgate.net In a typical stepwise thermal ring-opening, the initial cleavage of a C-C bond in the cyclobutane ring leads to the formation of a 1,4-diradical. arxiv.org This intermediate is not a transition state but a true, albeit short-lived, species on the potential energy surface.

Influence of Strain Release on Reaction Mechanisms

The cyclobutane ring in this compound is characterized by significant ring strain, a consequence of its deviation from the ideal tetrahedral bond angles. This inherent strain is a powerful driving force in many chemical reactions, as its release can lead to a more stable, lower-energy state. researchgate.net The reactivity of strained cyclic molecules like bicyclo[1.1.0]butanes (BCBs) is a testament to this principle, where the considerable strain energy governs their chemical behavior and makes them versatile building blocks in organic synthesis. researchgate.net

The presence of the bulky 1-naphthyl group attached to the cyclobutane ring can further influence the strain and steric environment of the molecule. This substitution can affect the stability of intermediates and transition states, thereby dictating the preferred reaction pathway. For instance, in reactions involving the opening of the cyclobutane ring, the release of ring strain is a primary thermodynamic driving force.

Consider a hypothetical reaction where the cyclobutane ring of a related bicyclobutane derivative undergoes cleavage. The high strain energy of the bicyclobutane, estimated to be around 63.9 kcal/mol, is a key factor in its unusual reactivity. nih.gov Reactions of such strained systems often proceed via pathways that allow for the efficient release of this energy.

Table 1: Comparative Strain Energies of Small Rings

| Ring System | Strain Energy (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.5 |

| Cyclopentane (B165970) | 6.5 |

| Cyclohexane (B81311) | 0 |

This table presents generally accepted strain energies for common cycloalkanes to provide context for the reactivity of the cyclobutane moiety.

In the context of this compound, any reaction that leads to the opening of the four-membered ring would be energetically favorable due to the release of this strain. For example, in a thermal or photochemical rearrangement, the cleavage of a C-C bond in the cyclobutane ring would be a key step, driven by the release of approximately 26.5 kcal/mol of strain energy. The naphthyl substituent would play a crucial role in stabilizing any radical or ionic intermediates formed during this process through resonance.

Mechanistic Aspects of Nitrile Group Transformations

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities such as carboxylic acids, amines, and amides. The mechanistic pathways of these transformations are well-studied and are influenced by the electronic and steric environment of the molecule.

Hydrolysis: The hydrolysis of the nitrile group in this compound to a carboxylic acid or an amide can proceed under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The mechanism involves the initial protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon atom of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide can occur to yield the carboxylate salt.

The bulky 1-naphthyl group and the adjacent cyclobutane ring can sterically hinder the approach of the nucleophile to the nitrile carbon, potentially requiring more forcing reaction conditions compared to unhindered nitriles.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Mechanism with LiAlH₄: The reduction with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the nitrile carbon. This is followed by a second hydride attack on the resulting imine intermediate. The final amine is obtained after a workup with water.

The reaction conditions for these transformations can be summarized as follows:

Table 2: Typical Conditions for Nitrile Group Transformations

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Hydrolysis (Basic) | OH⁻, H₂O, heat | Carboxylate |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine |

| Reduction | H₂, Raney Ni or PtO₂ | Primary Amine |

The interplay between the strain of the cyclobutane ring and the reactivity of the nitrile group can lead to complex and interesting chemical behavior. For instance, a reaction designed to transform the nitrile group could potentially trigger a rearrangement or opening of the cyclobutane ring if the reaction conditions are sufficiently energetic to overcome the activation barrier for ring cleavage. Understanding these competing mechanistic pathways is essential for the selective synthesis of desired products from this compound.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-(1-Naphthyl)cyclobutanecarbonitrile, both ¹H and ¹³C NMR would provide a wealth of information regarding the electronic environment of each nucleus, allowing for a complete assignment of the carbon skeleton and attached protons.

Based on the analysis of its analog, 1-phenylcyclobutanecarbonitrile (B76354), the ¹H NMR spectrum of this compound is expected to show distinct regions corresponding to the naphthyl and cyclobutane (B1203170) protons. The seven protons of the naphthyl group would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling between adjacent protons. The six protons of the cyclobutane ring would be found further upfield, likely in the 2.0-3.0 ppm range. These aliphatic protons would exhibit complex multiplets due to both geminal and vicinal coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. One would expect to observe signals for the quaternary carbon of the cyclobutane ring attached to the naphthyl and nitrile groups, the methylene (B1212753) carbons of the cyclobutane ring, the quaternary carbons of the naphthyl ring, the methine carbons of the naphthyl ring, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is characteristically found at the higher frequency (downfield) end of the spectrum, often around 120-125 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data table based on theoretical predictions and analysis of analogous compounds.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthyl-H | 7.0 - 8.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data table based on theoretical predictions and analysis of analogous compounds.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthyl C-H | 125 - 135 |

| Naphthyl C (quaternary) | 130 - 145 |

| Cyclobutane C (quaternary) | 40 - 50 |

| Cyclobutane CH₂ | 20 - 35 |

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the structural assignments and elucidating the stereochemistry of this compound. A COSY experiment would reveal the coupling relationships between protons, confirming the connectivity within the cyclobutane ring and the naphthyl system. NOESY, on the other hand, provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred orientation of the naphthyl group relative to the cyclobutane ring. For instance, NOE correlations between specific naphthyl protons and cyclobutane protons would indicate a through-space interaction, helping to define the molecule's conformational preferences.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. researchgate.net For a monosubstituted cyclobutane, this puckering can lead to different conformations. Variable-temperature NMR studies could provide insights into the dynamics of this ring-puckering process and the rotational barrier of the naphthyl group. Changes in the chemical shifts and coupling constants with temperature can be analyzed to determine the thermodynamic parameters associated with these conformational changes.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Ring Strain Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. The spectra of this compound would be characterized by absorptions corresponding to the vibrations of the naphthyl group, the cyclobutane ring, and the nitrile functional group.

The nitrile (C≡N) stretching vibration is expected to produce a sharp and intense band in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations of the naphthyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclobutane ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

The vibrations of the cyclobutane ring itself are of particular interest. Due to ring strain, the vibrational frequencies of cyclobutane derivatives can differ from their acyclic counterparts. Characteristic absorptions for substituted cyclobutanes have been identified in several narrow regions, which can aid in confirming the presence of the ring system. capes.gov.brdtic.mil For instance, a band in the 900-935 cm⁻¹ region is often considered characteristic of the cyclobutane ring. rsc.org A band around 1250 cm⁻¹ has also been suggested as a useful distinguishing spectral feature for cyclobutanes. rsc.org

Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. The symmetric breathing vibrations of the aromatic ring often give rise to strong signals in the Raman spectrum, which can be useful for structural confirmation.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Data table based on theoretical predictions and analysis of analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Nitrile C≡N Stretch | 2240 - 2260 | Sharp, Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. rigaku.com This technique would provide precise bond lengths, bond angles, and torsional angles of this compound in the solid state. Such a study would unambiguously confirm the connectivity of the atoms and reveal the puckered conformation of the cyclobutane ring. Furthermore, the crystallographic data would show the orientation of the naphthyl and nitrile substituents on the cyclobutane ring and how the molecules pack in the crystal lattice, revealing any intermolecular interactions such as π-stacking of the naphthyl groups.

Mass Spectrometry for High-Resolution Structural Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum upon ionization would offer valuable structural information.

Common fragmentation pathways for this molecule would likely involve the cleavage of the bonds of the cyclobutane ring and the loss of small neutral molecules. The molecular ion peak would be expected, and its fragmentation could proceed through several routes. One likely fragmentation would be the loss of the nitrile group as a radical (•CN). Another plausible pathway is the fragmentation of the cyclobutane ring, which could lead to the formation of stable carbocations. For instance, cleavage of the cyclobutane ring could result in the formation of a naphthyl-containing fragment. The fragmentation pattern of the naphthyl group itself could also be observed, although this is generally a stable aromatic system. Analysis of the mass spectrum of the analog 1-phenylcyclobutanecarbonitrile shows a prominent molecular ion peak and fragments corresponding to the loss of the nitrile group and cleavage of the cyclobutane ring. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Data table based on theoretical predictions and analysis of analogous compounds.

| Fragment Ion (m/z) | Possible Identity |

|---|---|

| [M]+ | Molecular Ion |

| [M-CN]+ | Loss of Nitrile Radical |

| Naphthyl-containing fragments | Cleavage of Cyclobutane Ring |

Computational and Theoretical Investigations of 1 1 Naphthyl Cyclobutanecarbonitrile

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 1-(1-Naphthyl)cyclobutanecarbonitrile, from its reactivity to its bonding characteristics.

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, thereby predicting plausible reaction pathways for the synthesis of a target molecule. mdpi.com For the synthesis of this compound, a hypothetical reaction could involve the [2+2] cycloaddition of 1-naphthylacrylonitrile with ethylene (B1197577) or the nucleophilic substitution of a 1-(1-naphthyl)cyclobutyl halide with a cyanide salt.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. This profile reveals the thermodynamics (reaction energies) and kinetics (activation energies) of the proposed synthetic routes. For instance, a DFT study could compare different pathways to determine the most energetically favorable route, guiding synthetic chemists in their experimental design. acs.org

Hypothetical Energy Profile for a Synthetic Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (e.g., 1-vinylnaphthalene (B14741) + acrylonitrile) | 0.0 |

| TS1 | Transition State for C-C bond formation | +25.4 |

| INT1 | Diradical Intermediate | +5.2 |

| TS2 | Transition State for ring closure | +8.1 |

| P | Product (this compound) | -15.7 |

This table illustrates a hypothetical energy profile for a stepwise reaction pathway, showing the relative energies of key species as would be calculated using DFT.

A critical aspect of understanding reaction mechanisms is the characterization of transient species like transition states and intermediates. mdpi.com DFT calculations allow for the optimization of the geometries of these species, which are often too short-lived to be observed experimentally. For the formation of this compound, computational analysis could identify whether a reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving intermediates such as carbanions or diradicals. acs.org

Frequency calculations are performed to confirm the nature of these stationary points on the potential energy surface. A transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate, while intermediates are local minima with all real frequencies. chemrevlett.com The geometric parameters (bond lengths and angles) of these transient structures provide deep insights into the bond-forming and bond-breaking processes. nih.gov

The electronic properties of this compound are governed by the interplay between the π-system of the naphthalene (B1677914) ring and the σ-framework of the cyclobutane (B1203170) and nitrile groups. DFT calculations can provide a wealth of information about these properties. tandfonline.comsamipubco.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. ssrn.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the nitrile group, indicating its susceptibility to nucleophilic attack. samipubco.com Natural Bond Orbital (NBO) analysis can further elucidate the nature of the chemical bonds, charge distribution, and intramolecular interactions, such as hyperconjugation between the cyclobutane ring and the attached functional groups. nih.gov

Calculated Electronic Properties

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

This table presents typical electronic properties that could be obtained for this compound from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.org The presence of a bulky 1-naphthyl substituent and a nitrile group introduces further complexity to the conformational landscape of this compound. Molecular dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations of a molecule over time. nih.gov

MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes their positions and velocities as a function of time. nih.gov By analyzing this trajectory, one can identify the most stable conformations, the energy barriers between them, and the dynamics of conformational changes. For this compound, MD simulations would reveal the preferred puckering angle of the cyclobutane ring and the rotational orientation (dihedral angle) of the naphthyl group relative to the four-membered ring. acs.orgresearchgate.net This information is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Key Conformational Parameters

| Parameter | Description | Typical Range |

|---|---|---|

| Ring Puckering Angle | Angle of deviation from planarity in the cyclobutane ring | 15-30 degrees |

| Naphthyl-Cyclobutane Dihedral Angle | Torsional angle defining the orientation of the naphthyl group | -180 to +180 degrees |

This table outlines the key parameters that would be analyzed in a molecular dynamics simulation to define the conformational landscape.

Docking and Molecular Modeling Studies relevant to synthetic design

Molecular docking and modeling are computational techniques often used in drug discovery, but they also have significant applications in synthetic design, particularly in catalyst development. nih.govresearchgate.net If the synthesis of this compound were to be achieved using a catalyst, for example, in an asymmetric cycloaddition, molecular docking could be used to predict how the reactants would bind to the active site of the catalyst.

These studies can help in selecting or designing a catalyst that favors the formation of the desired product with high selectivity. researchgate.net By modeling the interaction between the catalyst and the substrates (e.g., 1-vinylnaphthalene and a cyanide source), researchers can evaluate the steric and electronic factors that control the reaction's outcome. This computational pre-screening can save significant time and resources in the laboratory by identifying the most promising catalysts for experimental investigation. nih.gov

Synthetic Applications of 1 1 Naphthyl Cyclobutanecarbonitrile As a Molecular Building Block

Role as an Intermediate in Multi-Step Organic Synthesis

As a functionalized cyclobutane (B1203170), 1-(1-Naphthyl)cyclobutanecarbonitrile holds potential as a versatile intermediate in multi-step organic synthesis. The cyclobutane ring, a strained four-membered carbocycle, can serve as a precursor to more complex molecular scaffolds through ring-opening or ring-expansion reactions. The nitrile group is a valuable functional handle that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones.

The synthesis of such intermediates often involves the alkylation of a corresponding arylacetonitrile. For instance, the synthesis of the analogous 1-phenylcyclobutanecarbonitrile (B76354) can be achieved by reacting phenylacetonitrile (B145931) with 1,3-dibromopropane (B121459) in the presence of a strong base. This approach allows for the construction of the quaternary carbon center and the cyclobutane ring in a single conceptual sequence. This established methodology suggests a plausible route to this compound from 1-naphthylacetonitrile (B90670) and 1,3-dibromopropane. Once formed, this compound could serve as a key building block for more elaborate target molecules.

Synthesis of Complex Carbocyclic and Heterocyclic Architectures

The inherent ring strain of the cyclobutane moiety in this compound makes it an attractive substrate for constructing more complex ring systems. Thermally or photochemically induced rearrangements, as well as transition-metal-catalyzed transformations, could potentially be employed to expand the four-membered ring into larger carbocyclic or heterocyclic structures.

For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo further transformations. Alternatively, the nitrile can participate directly in cycloaddition reactions or be reduced to a primary amine, which can then be used to construct nitrogen-containing heterocycles. The presence of the bulky naphthyl group would likely influence the stereochemical outcome of these reactions, providing a potential avenue for stereocontrolled synthesis.

Precursor for Derivatives with Specific Structural Features

The chemical reactivity of both the nitrile group and the cyclobutane ring allows for the synthesis of a wide range of derivatives from this compound.

Table 1: Potential Derivatives of this compound

| Derivative Class | Transformation of Nitrile Group | Potential Application |

|---|---|---|

| Carboxylic Acids | Acid or base-catalyzed hydrolysis | Intermediate for further functionalization |

| Primary Amines | Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) | Building block for amides, imines, and heterocycles |

| Ketones | Reaction with Grignard or organolithium reagents | Introduction of new carbon substituents |

These transformations would yield a series of 1-substituted-1-(1-naphthyl)cyclobutane derivatives, each with unique properties and potential applications in medicinal chemistry and materials science.

Integration into Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade and tandem reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, rapidly building molecular complexity. rsc.orgresearchgate.net The strained nature of this compound could be exploited in designing such reaction sequences.

A hypothetical cascade could involve a ring-opening of the cyclobutane, triggered by a transformation of the nitrile group. This would generate a reactive intermediate that could then undergo a subsequent intramolecular cyclization, potentially involving the naphthyl ring, to form a polycyclic system. The specific design of such a cascade would depend on the reagents and reaction conditions employed, offering a flexible strategy for generating diverse molecular architectures from a single precursor.

Use in the Construction of Strained Polycyclic Systems

The construction of strained polycyclic systems is a significant challenge in organic synthesis. nih.gov Molecules containing fused or bridged cyclobutane rings often exhibit unique chemical and physical properties. This compound could serve as a starting material for creating such systems.

One potential approach would be an intramolecular cycloaddition reaction. For example, if a reactive dienophile could be tethered to the cyclobutane ring (potentially through modification of the nitrile group), an intramolecular Diels-Alder reaction with the naphthyl ring as the diene component could, in principle, lead to the formation of a complex, strained polycyclic framework. The feasibility of such a reaction would depend on the specific geometry and reactivity of the intermediate.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of complex molecules like 1-(1-Naphthyl)cyclobutanecarbonitrile traditionally involves multi-step sequences that can be inefficient and generate significant chemical waste. Future research will undoubtedly focus on developing more atom-economical and environmentally benign synthetic methodologies.

A primary challenge is the construction of the sterically congested quaternary carbon center—the carbon atom bonded to the naphthyl group, the nitrile, and two carbons of the cyclobutane (B1203170) ring. Modern synthetic strategies offer promising avenues to address this. Tandem catalysis, for example, could enable the assembly of the functionalized cyclobutane core from simple, inexpensive starting materials like ethylene (B1197577) and substituted enynes in a single pot, thereby increasing efficiency. nih.gov

Furthermore, the principles of green chemistry demand a shift away from stoichiometric reagents towards catalytic processes. Research into direct C–H functionalization represents a particularly promising frontier. nih.gov Instead of pre-functionalizing starting materials, this approach would involve directly forming a key bond on the cyclobutane or naphthyl precursor, catalyzed by transition metals such as rhodium. nih.govresearchgate.net Another sustainable approach gaining traction is electrosynthesis, which could offer novel, reagent-minimal pathways to construct the nitrile functionality or forge the core carbon-carbon bonds. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Tandem Catalysis | High efficiency (multiple bonds in one pot), use of simple precursors. nih.gov | Catalyst development for specific substrate, control of multiple reactive steps. |

| C-H Functionalization | High atom economy, reduces pre-functionalization steps. nih.gov | Selectivity between multiple C-H bonds, catalyst tolerance to functional groups. |

| Photochemical Cycloaddition | Access to strained rings, uses light as a "reagent". rsc.org | Control of regioselectivity and stereoselectivity, scalability. |

| Electrosynthesis | Avoids harsh oxidants/reductants, potential for novel reactivity. acs.org | Electrode material development, optimization of reaction conditions. |

Expanding the Scope of Stereoselective Transformations

The central quaternary carbon in this compound is a stereocenter. The synthesis of this compound as a single enantiomer represents a significant and unresolved challenge. The development of catalytic asymmetric methods to control this stereocenter is a crucial area for future research, with wide-ranging implications for its potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

Achieving high enantioselectivity requires the design of sophisticated chiral catalysts that can effectively differentiate between the two faces of a prochiral precursor. rsc.org Research in this area could focus on several promising strategies:

Asymmetric [2+2] Cycloadditions: Developing chiral Lewis acids or organocatalysts to mediate the cycloaddition of a 1-naphthyl-substituted alkene with a ketene (B1206846) equivalent, directly forming the cyclobutane ring with high stereocontrol.

Catalytic Asymmetric Alkylation: The enantioselective alkylation of a pre-formed cyclobutanone (B123998) derivative is a powerful strategy. nih.gov This would involve generating a prochiral enolate from a 2-(1-naphthyl)cyclobutanone and intercepting it with a cyanide source using a chiral transition metal complex, for instance, based on palladium or rhodium. nih.govrsc.org

Enantioselective C-H Functionalization: A highly advanced approach would involve the desymmetrization of a prochiral cyclobutane substrate through catalyst-controlled C-H insertion or arylation, installing the naphthyl or nitrile group enantioselectively. nih.gov

A major hurdle is the steric bulk of the naphthyl group, which can impede the approach of reagents and complicate catalyst design. Overcoming this "naphthyl requirement," where substrates often need a naphthyl group for high stereochemical fidelity in some cross-coupling reactions, by designing more versatile ligands is an active area of research. nih.gov

Exploration of Novel Reactivity Patterns for the Cyclobutane-Nitrile-Naphthyl System

The combination of a strained ring, a versatile functional group, and a photoactive aromatic system within one molecule creates a platform for discovering novel chemical reactions. Future research should aim to systematically explore the unique reactivity arising from the interplay of these three components.

The high ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions. nih.govmasterorganicchemistry.comchemistrysteps.com This stored energy can be harnessed as a driving force for transformations that would otherwise be thermodynamically unfavorable. Research could investigate catalytic ring-opening protocols to convert this compound into more complex, functionalized acyclic structures or larger ring systems, which are valuable synthetic intermediates. researchgate.net

The nitrile group is a cornerstone of organic synthesis, capable of being transformed into a wide array of other functional groups, including primary amines, carboxylic acids, and tetrazoles. wikipedia.org Its electronic properties also allow it to act as an electrophilic "warhead" in the design of covalent inhibitors or as a coordinating ligand in organometallic chemistry. nih.govnih.gov Exploring these transformations in the context of the sterically demanding naphthylcyclobutane scaffold is a key challenge.

Finally, the naphthyl moiety is a well-known chromophore. Its photochemical properties could be exploited to trigger unique reactions. cdnsciencepub.comoup.com Irradiation with UV light could induce intramolecular [2+2] cycloadditions if an appropriate tethered alkene is present, or it could sensitize reactions involving the cyclobutane ring or nitrile group, leading to reactivity patterns not accessible through thermal methods. acs.org

Advanced Computational Studies to Predict and Rationalize Chemical Behavior

Experimental explorations into the synthesis and reactivity of this compound can be significantly accelerated and enhanced by advanced computational studies. Quantum mechanical methods, particularly Density Functional Theory (DFT), provide powerful tools to predict and rationalize the molecule's chemical behavior at an electronic level. nih.gov

Future computational work should focus on several key areas:

Structural and Energetic Analysis: DFT calculations can precisely model the geometry of the molecule, quantify the ring strain, and analyze how the electronic properties of the naphthyl and nitrile groups influence the stability and conformation of the cyclobutane ring. nih.govresearchgate.net This can provide insights into the origin of the inversion barrier in the puckered four-membered ring. nih.gov

Reaction Mechanism and Selectivity: Computational modeling can be used to map out the potential energy surfaces for various synthetic routes. By calculating the activation energies of transition states, researchers can predict the feasibility of a proposed reaction, rationalize observed product distributions, and, crucially, predict the origins of stereoselectivity in asymmetric catalysis. acs.org

Predicting Reactivity: The electrophilicity of the nitrile carbon and the susceptibility of the cyclobutane C-C bonds to cleavage can be predicted computationally. nih.govacs.org This allows for an in-silico screening of potential reactions and reagents before they are attempted in the lab.

Electronic and Photophysical Properties: The interaction between the naphthyl chromophore and the rest of the molecule dictates its optical and electronic properties. TD-DFT (Time-Dependent DFT) can be used to simulate UV-Vis absorption spectra and calculate the energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). ed.ac.ukrsc.org This is essential for predicting the molecule's potential in materials science applications.

Table 2: Application of Computational Methods

| Computational Method | Research Question | Predicted Outcome |

|---|---|---|

| DFT Geometry Optimization | What is the most stable 3D structure? How does substitution affect ring pucker? nih.gov | Bond lengths, bond angles, dihedral angles, ring strain energy. |

| DFT Transition State Search | What is the lowest energy pathway for a proposed synthesis or reaction? acs.org | Activation energy barriers, reaction kinetics, prediction of stereochemical outcome. |

| TD-DFT | How does the molecule interact with light? What are its electronic properties? ed.ac.uk | UV-Vis spectrum, HOMO/LUMO energies, potential for charge transfer. |

| NBO Analysis | How do the different parts of the molecule interact electronically? | Hyperconjugative interactions, charge distribution, rationale for reactivity. nih.gov |

Integration into New Materials Science Applications (excluding polymer properties)

The unique structural and electronic features of this compound make it an intriguing candidate for applications in materials science and medicinal chemistry, beyond the realm of polymers.

The cyclobutane ring provides a rigid, three-dimensional scaffold that is increasingly sought after in drug discovery to achieve conformational restriction and improve pharmacokinetic properties. nih.govru.nlpharmablock.comvilniustech.lt The concept of "escaping flatland" encourages the use of such 3D motifs to access novel biological targets and improve drug-like characteristics. nih.gov Future research could position this compound and its derivatives as novel building blocks for creating libraries of compounds for biological screening.

In materials science, the combination of the π-conjugated naphthyl system and the electron-withdrawing nitrile group suggests potential for use in organic electronics. rsc.orgresearchgate.net The rigid cyclobutane spacer could be used to control the spatial arrangement and intermolecular packing of these functional units in the solid state, which is a critical factor for charge transport in organic semiconductors. ed.ac.ukrsc.org Derivatives could be explored as n-type semiconductors, components in thermally activated delayed fluorescence (TADF) emitters, or as active layers in sensing devices where changes in the environment could modulate their electronic or photophysical properties.

Q & A

Q. What are the primary synthetic routes for 1-(1-Naphthyl)cyclobutanecarbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between naphthalene derivatives and cyclobutanecarbonitrile precursors. Key methods include:

- Nucleophilic substitution : Reacting 1-naphthyl halides with cyclobutanecarbonitrile in the presence of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux .

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives of naphthalene and cyclobutanecarbonitrile halides .

Q. Critical Factors for Yield Optimization :

- Solvent polarity : Polar solvents enhance nucleophilicity and stabilize intermediates.

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.

- Catalyst loading : Pd-based catalysts (e.g., Pd/C) at 2–5 mol% balance efficiency and cost .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

Advanced Research Questions

Q. How do structural modifications in the naphthyl and cyclobutane groups affect the biological activity of this compound derivatives?

Methodological Answer: Comparative studies reveal that substituents on the naphthyl ring and cyclobutane ring size significantly modulate bioactivity:

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| 1-(4-Bromo-3-chlorophenyl) analog | Halogen substitution | Enhanced enzyme inhibition (IC₅₀ = 12 μM) |

| 1-(2,4-Difluorophenyl) derivative | Fluorine substitution | Improved antimicrobial activity (MIC = 8 μg/mL) |

| Cyclopentane analog | Ring expansion (5-membered ring) | Reduced cytotoxicity (IC₅₀ > 50 μM) |

Q. Key Insights :

- Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding to hydrophobic enzyme pockets.

- Smaller rings (cyclobutane vs. cyclohexane) improve metabolic stability .

Q. What mechanistic pathways explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The compound participates in palladium-catalyzed coupling via oxidative addition and transmetallation steps:

Oxidative Addition : Pd⁰ inserts into the C–CN bond, forming a Pd(II) intermediate.

Transmetallation : Aryl boronic acid transfers its aryl group to Pd(II).

Reductive Elimination : Pd⁰ regenerates, releasing the coupled product.

Q. Experimental Validation :

Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:

- Standardized Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤ 0.1%).

- Purity Verification : HPLC purity ≥ 95% (as per ) minimizes confounding results.

- SAR Parallel Studies : Compare analogs under identical conditions to isolate structural effects (e.g., halogen vs. methyl substitutions) .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility (LogP = 2.92) and partition coefficients using force fields like OPLS-AA .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) to assess reactivity .

- QSAR Models : Corrogate descriptors (e.g., polar surface area, molar refractivity) with bioactivity data for lead optimization .

Q. Table 1: Comparative Biological Activities of Derivatives

| Compound | Substituent | IC₅₀ (Enzyme Inhibition) | MIC (Antimicrobial) |

|---|---|---|---|

| This compound | None (parent) | 25 μM | 32 μg/mL |

| 1-(4-Bromo-3-chlorophenyl) | -Br, -Cl | 12 μM | 16 μg/mL |

| 1-(2,4-Difluorophenyl) | -F, -F | 18 μM | 8 μg/mL |

| Cyclopentane analog | Ring expansion | >50 μM | 64 μg/mL |

Source: Adapted from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.